molecular formula C7H13NO2 B1649879 (2E)-N-methoxy-N-methylpent-2-enamide, E CAS No. 1067975-03-4

(2E)-N-methoxy-N-methylpent-2-enamide, E

Cat. No. B1649879
CAS RN: 1067975-03-4
M. Wt: 143.18
InChI Key: NWXVJDWUUQRTIS-AATRIKPKSA-N
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Description

“(2E)-N-methoxy-N-methylpent-2-enamide, E” is a chemical compound with the CAS Number: 1067975-03-4 . It has a molecular weight of 143.18 and its molecular formula is C7H13NO2 . It is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “(2E)-N-methoxy-N-methylpent-2-enamide, E” is 1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h5-6H,4H2,1-3H3/b6-5+ . The InChI Key is NWXVJDWUUQRTIS-AATRIKPKSA-N .


Physical And Chemical Properties Analysis

“(2E)-N-methoxy-N-methylpent-2-enamide, E” is a liquid at room temperature .

Scientific Research Applications

Synthetic Utility of Weinreb Amide

"(2E)-N-methoxy-N-methylpent-2-enamide, E" is closely related to Weinreb amides, which are used extensively as acylating agents for organolithium or organomagnesium reagents and as equivalents for aldehyde groups in synthetic chemistry. Their utility spans from academic research to industrial scale productions in pharmaceutical industries. Weinreb amides are pivotal in heterocyclic chemistry, total synthesis, and serve as synthetic equivalents and building blocks for various organic compounds (Balasubramaniam & Aidhen, 2008).

Asymmetric Synthesis of Hancock Alkaloids

The compound has been utilized in the asymmetric synthesis of Hancock alkaloids, showcasing its versatility in generating complex molecular architectures. The process involves conjugate addition to generate stereogenic centers, showcasing the compound's utility in intricate synthetic pathways (Davies et al., 2018).

Catalysis in Organic Synthesis

Its derivatives have been employed in catalytic processes to facilitate the selective synthesis of enamides and pyrimidones, highlighting its role in the development of efficient synthetic methodologies. This application underscores the importance of such compounds in enhancing the selectivity and efficiency of chemical transformations (Liu et al., 2018).

Development of Synthetic Building Blocks

The compound and its related Weinreb amides have been developed into versatile building blocks for accessing a wide range of synthetic targets. Their stability, ease of preparation, and predictable reactivity make them invaluable tools in organic synthesis, facilitating the construction of complex molecules from simple precursors (Sivaraman et al., 2009).

Safety and Hazards

The safety information available indicates that “(2E)-N-methoxy-N-methylpent-2-enamide, E” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

(E)-N-methoxy-N-methylpent-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h5-6H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXVJDWUUQRTIS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288753
Record name (2E)-N-Methoxy-N-methyl-2-pentenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-methoxy-N-methylpent-2-enamide, E

CAS RN

1067975-03-4
Record name (2E)-N-Methoxy-N-methyl-2-pentenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067975-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-N-Methoxy-N-methyl-2-pentenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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